4-(1,2-Diamino-ethyl)-pyrocatechol

Cardiopulmonary resuscitation Adrenergic pharmacology Ventricular fibrillation

4-(1,2-Diamino-ethyl)-pyrocatechol, systematically named 4-(1,2-diaminoethyl)benzene-1,2-diol (CAS 132261-26-8), is a synthetic catechol derivative with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol. This compound is defined by a catechol (1,2-dihydroxybenzene) moiety substituted at the 4-position with a 1,2-diaminoethyl group, yielding a bifunctional molecule possessing both vicinal diol and vicinal diamine motifs.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 132261-26-8
Cat. No. B1202668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2-Diamino-ethyl)-pyrocatechol
CAS132261-26-8
Synonyms1-(3,4-dihydroxyphenyl)-1,2-diaminoethane
DHPDAE
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CN)N)O)O
InChIInChI=1S/C8H12N2O2/c9-4-6(10)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,9-10H2
InChIKeyYGHYOKFGHPJEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,2-Diamino-ethyl)-pyrocatechol (CAS 132261-26-8) | Key Chemical & Procurement Profile


4-(1,2-Diamino-ethyl)-pyrocatechol, systematically named 4-(1,2-diaminoethyl)benzene-1,2-diol (CAS 132261-26-8), is a synthetic catechol derivative with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . This compound is defined by a catechol (1,2-dihydroxybenzene) moiety substituted at the 4-position with a 1,2-diaminoethyl group, yielding a bifunctional molecule possessing both vicinal diol and vicinal diamine motifs . It is also widely catalogued as Norepinephrine Impurity 15 (and as the dihydrochloride salt, Norepinephrine Impurity 44 DiHCl), serving as a pharmacopoeia-adjacent reference standard with a typical commercial purity specification of ≥95% (HPLC) .

Why 4-(1,2-Diamino-ethyl)-pyrocatechol Cannot Be Replaced by Generic Catecholamines or Simple Diamines


4-(1,2-Diamino-ethyl)-pyrocatechol cannot be generically substituted by dopamine, norepinephrine, epinephrine, or simple 1,2-diaminoethane derivatives because the beta-carbon amino-for-hydroxyl replacement in the ethyl side chain fundamentally alters the molecule's adrenergic pharmacodynamics, metal-chelation geometry, and chromatographic retention behavior in ways that are both quantifiable and functionally decisive [1][2]. Unlike dopamine, which bears a single primary amine on a two-carbon ethyl linker, this compound positions a vicinal diamine adjacent to the catechol ring, creating a contiguous N–N–O–O donor set unavailable in any endogenous catecholamine . This structural distinction directly translates into the differential in vivo, analytical, and coordination-chemistry outcomes documented below.

Quantitative Differentiators for 4-(1,2-Diamino-ethyl)-pyrocatechol Against Closest Analogs


Post-Defibrillation Dysrhythmia Reduction vs. Norepinephrine in an In Vivo Swine CPR Model (Head-to-Head)

In a direct comparative in vivo study in swine (n=6 per group), 4-(1,2-diamino-ethyl)-pyrocatechol (administered as DHPDAE at 2.5 mg/kg) produced 0% incidence of post-defibrillation ventricular dysrhythmias compared to 60% incidence with norepinephrine (0.16 mg/kg), representing an absolute risk reduction of 60 percentage points [1]. However, norepinephrine significantly improved cerebral and myocardial blood flow compared to DHPDAE, and 0% of DHPDAE-treated animals achieved successful defibrillation into a perfusing rhythm versus 100% for norepinephrine [1].

Cardiopulmonary resuscitation Adrenergic pharmacology Ventricular fibrillation

Chromatographic Selectivity as a Norepinephrine Impurity Reference Standard (Regulatory Utility)

4-(1,2-Diamino-ethyl)-pyrocatechol is officially designated as Norepinephrine Impurity 15 (and its dihydrochloride salt as Impurity 44 DiHCl), supplied as a characterized reference standard at ≥95% HPLC purity for use in analytical method development, method validation (AMV), and quality control applications supporting ANDA and DMF submissions . Its distinct chemical identity—a vicinal diamine absent in norepinephrine synthesis pathways—provides a chromatographic retention time and mass spectral signature that is orthogonal to common process-related impurities such as dopamine (Impurity 12, CAS 28822-73-3) and adrenalone (Impurity 17, CAS 490-89-1) .

Pharmaceutical impurity profiling HPLC method validation Regulatory ANDA/DMF submission

Tetradentate (N,N,O,O) Metal-Chelation Capability Absent in Monoamine Catecholamines

The contiguous 1,2-diaminoethyl moiety combined with the catechol 1,2-diol furnishes a unique Namine–Namine–Ocatechol–Ocatechol tetradentate donor set capable of forming stable bis-chelate complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in a single-molecule scaffold . By contrast, dopamine [4-(2-aminoethyl)pyrocatechol, CAS 51-61-6] provides only one amine donor, yielding a maximum tridentate (N,O,O) coordination mode; norepinephrine adds a beta-hydroxyl but still lacks the second amine required for symmetrical tetradentate chelation [1]. Density functional theory (DFT)-calculated molecular properties for the target compound include a density of 1.322 g/cm³ and a boiling point of 407.1°C at 760 mmHg—substantially higher than dopamine (density 1.2 ± 0.1 g/cm³; boiling point 337.7 ± 27.0°C), reflecting the additional hydrogen-bonding capacity of the vicinal diamine motif .

Coordination chemistry Metal-organic frameworks Tetradentate ligand design

Synthetic Versatility as a Chiral Vicinal Diamine Building Block (vs. Simple Aminoethyl Catechols)

The 1,2-diaminoethyl side chain places this compound within the privileged class of vicinal diamines—a scaffold foundational to chiral auxiliaries, asymmetric organocatalysts, and bidentate ligands for enantioselective transformations [1]. The adjacent catechol and diamine groups enable orthogonal derivatization: the catechol can be selectively protected (e.g., as acetonide or dibenzyl ether) while the diaminoethyl group undergoes Schiff-base condensation with aldehydes or ketones to generate chiral diimine intermediates amenable to diaza-Cope rearrangement for stereospecific C–C bond formation [2]. In contrast, dopamine and its N-alkyl congeners lack the second amine and cannot participate in vicinal diamine chemistry; symmetrical 1,2-diphenyl-1,2-diaminoethane (DPEN) derivatives lack the catechol redox activity [1].

Chiral 1,2-diamine synthesis Asymmetric catalysis Medicinal chemistry building blocks

Procurement-Validated Application Scenarios for 4-(1,2-Diamino-ethyl)-pyrocatechol


Norepinephrine API Impurity Profiling for ANDA/DMF Regulatory Submissions

Pharmaceutical QC laboratories procuring this compound as Norepinephrine Impurity 15 (or Impurity 44 DiHCl) can directly spike norepinephrine API samples to establish system suitability, determine relative retention times (RRT), and validate HPLC/LC-MS methods per ICH Q2(R1) guidelines. The vicinal diamine structure ensures unambiguous chromatographic resolution from norepinephrine (CAS 51-41-2) and from common catecholamine process impurities, making it an irreplaceable reference standard for demonstrating analytical method specificity [1].

In Vivo Pharmacological Studies of Beta-Carbon-Modified Catecholamine Analogs

Researchers investigating structure-activity relationships (SAR) of adrenergic agents can use this compound as the definitive beta-amino-substituted comparator. The established in vivo data in a swine CPR model provide a quantitative baseline: 0% post-defibrillation dysrhythmia versus 60% for norepinephrine, enabling calculation of therapeutic indices for novel analogs that aim to retain hemodynamic efficacy while reducing arrhythmogenicity [1].

Tetradentate Ligand Development for Transition-Metal Complexes and Sensing Probes

Coordination chemists designing N,N,O,O-donor ligands can exploit this compound's pre-organized tetradentate geometry to synthesize stable Cu(II), Fe(III), or Co(II) complexes. The orthogonality of the catechol (redox-active, pH-sensitive) and vicinal diamine (pH-tunable, chiral when resolved) domains enables the construction of stimuli-responsive metallosupramolecular assemblies or electrochemical sensors that would require multi-component ligand mixtures if dopamine or norepinephrine were used instead [1].

Dual-Derivatization Scaffold for Focused Catecholamine Library Synthesis

Medicinal chemists synthesizing catecholamine-based compound libraries can orthogonally protect the catechol diol (e.g., as an acetonide) and then perform reductive amination, sulfonylation, or urea formation selectively on either or both amines of the 1,2-diaminoethyl side chain. This enables rapid analog generation with systematic variation at two amine positions simultaneously—a synthetic efficiency gain that dopamine (single amine) cannot provide [1].

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